2-Isopropylhydroquinone
Overview
Description
2-Isopropylhydroquinone is an organic compound with the molecular formula C9H12O2. It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an isopropyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Mechanism of Action
Target of Action
2-Isopropylhydroquinone, also known as 2-isopropylbenzene-1,4-diol, is a type of quinone . Quinones are electron carriers playing a role in photosynthesis and have the potential to bind to thiol, amine, and hydroxyl groups . .
Mode of Action
Quinones, in general, are fast redox cycling molecules . They can undergo a one-electron reduction catalyzed by several enzymes, including microsomal NADPH cytochrome P450 reductase, microsomal NADH cytochrome b5 reductase, and mitochondrial NADH ubiquinone oxidoreductase . This redox cycling can lead to changes in the cellular redox state, potentially affecting various cellular processes.
Biochemical Pathways
Quinones are known to be involved in various biochemical pathways due to their redox properties . They can affect the cellular redox state and potentially influence various metabolic pathways.
Result of Action
Quinones, in general, can have various biological activities, including antioxidant activity, which can improve general health conditions .
Biochemical Analysis
Biochemical Properties
2-Isopropylhydroquinone is a type of quinone, a class of compounds that have several beneficial effects . Quinones are electron carriers playing a role in photosynthesis and have antioxidant activity . They have the potential to bind to thiol, amine, and hydroxyl groups .
Cellular Effects
Quinones, including this compound, can have various effects on cells. They are fast redox cycling molecules and can interact with various biomolecules within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylhydroquinone can be synthesized through the alkylation of hydroquinone with isopropyl halides in the presence of a base. The reaction typically involves the use of potassium carbonate or sodium hydroxide as the base and is carried out in a solvent such as dimethyl sulfoxide or acetone. The reaction conditions include moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-isopropylbenzoquinone. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the isopropyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Isopropylbenzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
2-Isopropylhydroquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in dermatological formulations due to its antioxidant properties.
Industry: Employed as a stabilizer in the production of polymers and resins to prevent oxidative degradation.
Comparison with Similar Compounds
Hydroquinone: The parent compound, known for its use in skin-lightening products.
Tert-Butylhydroquinone: Another derivative with a tert-butyl group, used as a food preservative.
Methylhydroquinone: A derivative with a methyl group, used in various chemical syntheses.
Uniqueness: 2-Isopropylhydroquinone is unique due to its specific isopropyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and antioxidant properties, making it suitable for specific applications where other hydroquinone derivatives may not be as effective.
Properties
IUPAC Name |
2-propan-2-ylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSPBFIOSHWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178057 | |
Record name | 2-Isopropylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Isopropyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2349-71-5 | |
Record name | 2-(1-Methylethyl)-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2349-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2349-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Isopropylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213K8IP95J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Isopropyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 131 °C | |
Record name | 2-Isopropyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.